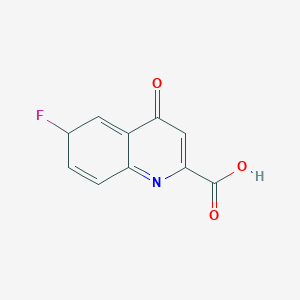
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. The incorporation of a fluorine atom at the 6th position of the quinoline ring significantly enhances its biological activity, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate can then be further modified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation techniques to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, making it a preferred method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can produce various halogenated quinoline derivatives .
Scientific Research Applications
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor for developing antibacterial agents, particularly fluoroquinolone antibiotics.
Industry: The compound is used in the production of dyes and pigments
Mechanism of Action
The primary mechanism of action of 6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Nalidixic acid: An earlier quinolone without a fluorine atom, used as an antibacterial agent.
Ciprofloxacin: A widely used fluoroquinolone with a similar structure but different substituents.
Ofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Uniqueness
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity compared to non-fluorinated quinolones. The presence of the fluorine atom at the 6th position is particularly significant in improving its efficacy against a wide range of bacterial strains .
Properties
Molecular Formula |
C10H6FNO3 |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-5H,(H,14,15) |
InChI Key |
AGATWGPHIOTSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=O)C2=CC1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)
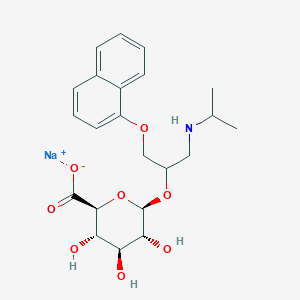

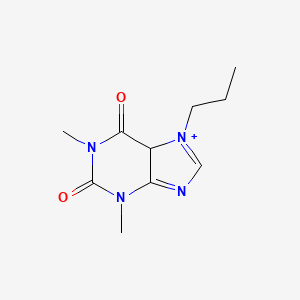
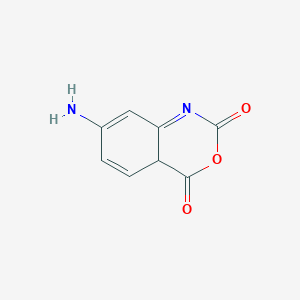
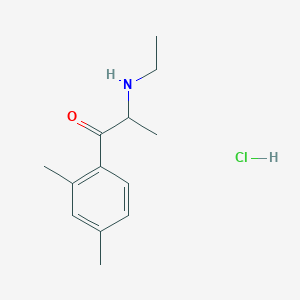
![[1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-](/img/structure/B12350903.png)
![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)
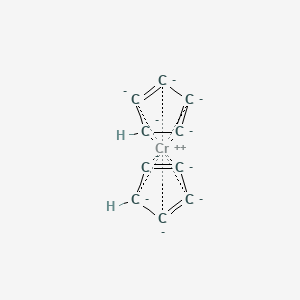
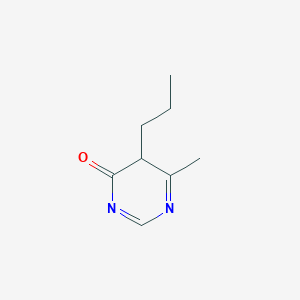

![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B12350917.png)
![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12350938.png)

